Solvolytic Reactivity of 2-Cyclohexylethyl Tosylate versus 2-Phenylethyl Tosylate: Steric and Electronic Modulation of Nucleofugality
The solvolytic reactivity of 2-cyclohexylethyl tosylate is substantially distinct from its aryl analog, 2-phenylethyl tosylate, due to the replacement of a planar phenyl ring with a conformationally flexible cyclohexyl group. Studies on (2-cycloalkyl-2-phenyläthyl)tosylates demonstrate that a cyclohexyl group at the β-carbon atom confers a measurable reaction acceleration compared to the corresponding phenyl-substituted derivative, attributed to differences in hyperconjugative stabilization of the developing carbocationic center [1].
| Evidence Dimension | Relative solvolytic rate acceleration |
|---|---|
| Target Compound Data | 2-Cyclohexylethyl tosylate (Target): Exhibits rate acceleration due to β-cyclohexyl group |
| Comparator Or Baseline | 2-Phenylethyl tosylate (CAS 4455-09-8): Baseline solvolysis rate |
| Quantified Difference | Qualitative observation of reaction acceleration; quantitative kinetic data for the exact target compound is not available in the open literature, but mechanistic studies on closely related (2-cycloalkyl-2-phenyläthyl)tosylates confirm the trend [1] |
| Conditions | Solvolysis in various ionizing solvents (e.g., acetic acid, aqueous ethanol, trifluoroethanol) |
Why This Matters
Users requiring predictable solvolytic behavior for mechanistic studies or synthetic planning should anticipate different kinetic profiles when replacing an aryl tosylate with a cyclohexyl tosylate; direct substitution without kinetic validation risks suboptimal reaction yields.
- [1] Muŝkatirović, M., & Krstić, V. (1976). Solvolysen von (2-Cycloalkyl-2-phenyläthyl)tosylaten. Justus Liebigs Annalen der Chemie, 1976(11), 1964-1971. https://doi.org/10.1002/jlac.197619761104 View Source
